2-(3-Cyanophenyl)-3'-iodoacetophenone
Overview
Description
2-(3-Cyanophenyl)-3’-iodoacetophenone is an organic compound that features both a cyano group and an iodine atom attached to a phenyl ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both electron-withdrawing groups (cyano and iodo) on the aromatic rings makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanophenyl)-3’-iodoacetophenone typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2-(3-Cyanophenyl)-3’-iodoacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyanophenyl)-3’-iodoacetophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the cyano group.
Oxidation: Potassium permanganate or chromium trioxide can oxidize the cyano group.
Major Products Formed
Substitution: Products include azides, thiols, or other substituted phenyl derivatives.
Reduction: Amines are the major products.
Oxidation: Carboxylic acids are formed.
Scientific Research Applications
2-(3-Cyanophenyl)-3’-iodoacetophenone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of electron-withdrawing groups on biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Cyanophenyl)-3’-iodoacetophenone in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing cyano and iodo groups. These groups make the ring more susceptible to nucleophilic attack, facilitating substitution reactions. In biological systems, the compound’s effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Cyanophenyl)-3’-bromoacetophenone
- 2-(3-Cyanophenyl)-3’-chloroacetophenone
- 2-(3-Cyanophenyl)-3’-fluoroacetophenone
Uniqueness
2-(3-Cyanophenyl)-3’-iodoacetophenone is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property can influence the compound’s reactivity and the types of reactions it can undergo. The iodine atom also makes the compound more suitable for certain types of coupling reactions, such as the Suzuki-Miyaura reaction, compared to its bromo, chloro, or fluoro analogs .
Properties
IUPAC Name |
3-[2-(3-iodophenyl)-2-oxoethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-14-6-2-5-13(9-14)15(18)8-11-3-1-4-12(7-11)10-17/h1-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWIMEBDPZDOKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(=O)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642326 | |
Record name | 3-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-37-7 | |
Record name | 3-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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